Icotinib
Übersicht
Beschreibung
Icotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), developed and approved in China for the treatment of non-small cell lung cancer (NSCLC). It is designed to specifically target and inhibit the tyrosine kinase domain of the EGFR, which plays a crucial role in the signaling pathways that regulate cell growth and survival. By inhibiting this domain, icotinib effectively blocks the EGFR-related signaling and thereby inhibits tumor cell proliferation. Clinical studies have shown icotinib to be effective against NSCLC, with a favorable safety profile compared to other EGFR-TKIs like gefitinib and erlotinib (Wang et al., 2011).
Synthesis Analysis
Icotinib's synthesis involves the creation of a small molecule that can specifically bind to the EGFR tyrosine kinase domain. The process aims to produce a compound with high selectivity and potency for the EGFR while minimizing off-target effects. The development of icotinib was based on preclinical experiments and studies of congener drugs, which guided the optimization of its chemical structure for enhanced efficacy and safety in cancer therapy. Although specific synthesis details are proprietary, the strategic design of icotinib focuses on its ability to bind with high affinity to the EGFR domain, inhibiting the receptor's autophosphorylation and downstream signaling pathways involved in tumor growth and survival.
Molecular Structure Analysis
The molecular structure of icotinib is characterized by its ability to form stable complexes with the EGFR tyrosine kinase domain, leading to effective inhibition of the receptor's activity. The structure includes key functional groups that interact with specific amino acids within the kinase domain, stabilizing the inhibitor-EGFR complex and preventing activation of the receptor. This structural design is critical for icotinib's selectivity and potency as an EGFR inhibitor. The molecular modeling and structural analyses have revealed the precise interactions between icotinib and the EGFR, providing insights into its mechanism of action at the molecular level (Huaxin Zhang et al., 2016).
Chemical Reactions and Properties
Icotinib interacts with the EGFR through a series of chemical reactions that lead to the inhibition of the receptor's tyrosine kinase activity. The binding of icotinib to the EGFR involves hydrogen bonds and van der Waals forces, forming a complex that prevents the receptor from adopting its active conformation. This interaction is facilitated by the specific chemical properties of icotinib, including its molecular shape, polarity, and the distribution of electron-rich and electron-poor regions, which are optimized for high affinity and specificity toward the EGFR. The chemical enhancement effect of icotinib has been studied using surface-enhanced Raman scattering and density functional theory, shedding light on its adsorption mechanism and the nature of its chemisorption with the EGFR (Shuai Lian et al., 2021).
Physical Properties Analysis
The physical properties of icotinib, such as its solubility, stability, and distribution coefficient, play a significant role in its pharmacokinetics and pharmacodynamics. These properties determine icotinib's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its efficacy and safety as a therapeutic agent. Icotinib is designed to have optimal physical properties that ensure its effective delivery to the target tissues, its stable interaction with the EGFR, and its adequate elimination from the body to minimize toxicity.
Chemical Properties Analysis
Icotinib's chemical properties, including its reactivity, metabolic stability, and interaction with cytochrome P450 enzymes, are crucial for its function as an EGFR inhibitor. Studies have shown that icotinib can undergo metabolic activation and inactivation, involving cytochrome P450-mediated reactions that affect its pharmacological activity. The metabolism of icotinib leads to the formation of metabolites with varying degrees of activity and toxicity, influencing the drug's overall therapeutic profile. Understanding the chemical properties and metabolic pathways of icotinib is essential for predicting its behavior in the body, its interactions with other drugs, and its potential side effects (Chen Sun et al., 2021).
Wissenschaftliche Forschungsanwendungen
Targeted Therapy for Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field: Oncology
- Application Summary: Icotinib has been used as a targeted therapy for advanced EGFR-positive NSCLC . It has shown promising results in clinical trials, significantly improving the clinical outcomes of EGFR-positive NSCLC patients .
- Methods of Application: Patients with advanced EGFR-positive NSCLC were treated with icotinib. Baseline characteristics were collected within 30 days before icotinib treatment .
- Results: The study established an effective scoring system to predict the one-year progression-free survival (PFS) of advanced NSCLC patients with EGFR mutations treated with icotinib as targeted therapy .
Higher-Dose Icotinib for Advanced NSCLC
- Scientific Field: Oncology
- Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of icotinib with a starting dose of 250 mg in pretreated, advanced NSCLC patients .
- Methods of Application: Twenty-six patients with advanced NSCLC were treated at doses of 250–625 mg three times daily .
- Results: The maximum tolerated dose was observed at 500 mg with a favorable pharmacokinetics profile and antitumor activity .
Icotinib for Brain Metastasis of EGFR Mutated NSCLC
- Scientific Field: Neuro-Oncology
- Application Summary: Icotinib has been found to be as efficacious as gefitinib for brain metastasis of EGFR mutated NSCLC .
- Methods of Application: The study conducted a retrospective analysis of advanced NSCLC patients with brain metastases for EGFR targeted therapy .
- Results: The study showed that icotinib and gefitinib had similar efficacy for brain metastasis of EGFR mutated NSCLC .
Treatment for Advanced Lung Squamous Cell Carcinoma (SCC)
- Scientific Field: Oncology
- Application Summary: Icotinib has been assessed for its efficacy in unselected and EGFR-mutated patients with advanced lung SCC .
- Methods of Application: The survival time of unselected advanced lung SCC patients treated with icotinib for at least 5 months between June 2013 and June 2016 was retrospectively analyzed .
- Results: The study found that icotinib has a modest therapeutic effect in patients with advanced lung SCC, especially for the population with EGFR mutations .
Adjuvant Therapy for Stage IIA-IIIA EGFR-Mutant Non-Small-Cell Lung Adenocarcinoma
- Scientific Field: Oncology
- Application Summary: The efficacy of icotinib as adjuvant therapy for patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma was evaluated .
- Methods of Application: Eligible patients received oral icotinib 125 mg thrice daily for 1.5 years after complete surgical resection .
- Results: The study demonstrated a favorable survival benefit in patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma, indicating that icotinib might be a promising treatment option for this patient population .
Treatment for Advanced Esophageal Squamous Cell Carcinoma (ESCC)
- Scientific Field: Oncology
- Application Summary: Icotinib has been used in a phase 2, single-arm, multicenter trial for patients with pretreated advanced ESCC with EGFR overexpression or amplification .
- Methods of Application: Chinese patients with previously treated, histologically confirmed advanced ESCC and EGFR overexpression or amplification were included in the study. These patients received oral icotinib (250 mg, three times daily) .
- Results: The study observed a 16.7% objective response rate and 46.3% disease control rate. The median progression-free survival and overall survival times were 52 days and 153 days, respectively .
Safety And Hazards
Zukünftige Richtungen
Clinical trials on Icotinib have shown promising results as targeted therapy for non-small cell lung cancer (NSCLC). Future research directions may include using Icotinib as a routine first-line treatment for patients with EGFR mutations and increasing the dose of Icotinib for patients who do not respond to the routine dosage .
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Icotinib | |
CAS RN |
610798-31-7 | |
Record name | Icotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.